Cas no 1935401-27-6 (4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)-)

4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- 化学的及び物理的性質
名前と識別子
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- 4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)-
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- インチ: 1S/C9H13NO/c1-3-4-5-8(11)9(2)6-10-7-9/h1,10H,4-7H2,2H3
- InChIKey: LTNFXFNCPSTWAN-UHFFFAOYSA-N
- SMILES: C(C1(C)CNC1)(=O)CCC#C
4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795791-0.1g |
1-(3-methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081689-1g |
1-(3-Methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 1g |
¥8421.0 | 2023-03-19 | |
Enamine | EN300-795791-0.05g |
1-(3-methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
Enamine | EN300-795791-10.0g |
1-(3-methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 10.0g |
$5159.0 | 2024-05-22 | |
Enamine | EN300-795791-0.5g |
1-(3-methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 0.5g |
$1152.0 | 2024-05-22 | |
Enamine | EN300-795791-1.0g |
1-(3-methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 1.0g |
$1200.0 | 2024-05-22 | |
Enamine | EN300-795791-0.25g |
1-(3-methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 0.25g |
$1104.0 | 2024-05-22 | |
Enamine | EN300-795791-5.0g |
1-(3-methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
Enamine | EN300-795791-2.5g |
1-(3-methylazetidin-3-yl)pent-4-yn-1-one |
1935401-27-6 | 95% | 2.5g |
$2351.0 | 2024-05-22 |
4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)-に関する追加情報
4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)-: A Comprehensive Overview
4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- is a unique organic compound with the CAS number 1935401-27-6. This compound has garnered significant attention in the scientific community due to its intriguing structure and potential applications in various fields. The molecule consists of a pentynone backbone with a substituted azetidine ring, making it a valuable compound for both academic research and industrial applications.
The azetidine ring in this compound is a four-membered cyclic amine, which contributes to its stability and reactivity. The methyl group substitution on the azetidine ring further enhances its chemical properties, making it a versatile building block for organic synthesis. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules with specific pharmacological profiles.
One of the most notable aspects of 4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- is its role in click chemistry reactions. The presence of an alkyne group in the pentynone moiety makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is widely used in the synthesis of complex molecules, including those with potential therapeutic applications. The ability to form stable triazole linkages has made this compound a valuable tool in medicinal chemistry.
Recent advancements in synthetic methodologies have further expanded the utility of this compound. For instance, researchers have explored its use in the synthesis of peptidomimetics, which are molecules designed to mimic peptide structures while retaining improved stability and bioavailability. The combination of the azetidine ring and the alkyne group provides a unique platform for constructing these peptidomimetic compounds.
In addition to its role in synthetic chemistry, 4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- has also been investigated for its potential as a bioisostere. Bioisosteres are structural analogs of biologically active compounds that retain similar pharmacological properties but differ in their physical or chemical characteristics. This property makes it an attractive candidate for modifying existing drugs to improve their efficacy or reduce side effects.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the azetidine ring. Recent studies have focused on optimizing these synthetic routes to improve yield and efficiency. For example, researchers have developed novel catalytic systems that facilitate the formation of the azetidine ring under mild conditions, reducing the overall cost and environmental impact of the synthesis.
Another area of active research is the exploration of this compound's biological activity. Preliminary studies suggest that it may exhibit antimicrobial or anticancer properties, although further investigation is required to confirm these findings. The ability to modify the substituents on the azetidine ring provides researchers with a means to fine-tune its biological activity, making it a promising candidate for drug development.
In conclusion, 4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- is a versatile and intriguing compound with a wide range of potential applications. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in various scientific disciplines.
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